REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([Si](C)(C)C)=[CH:5][C:6]=1[C:7]1[C:11]([F:13])([F:12])[C:10]([F:15])([F:14])[C:9]([F:17])([F:16])[C:8]=1[C:18]1[CH:22]=[C:21]([Si](C)(C)C)[S:20][C:19]=1[CH3:27].Br>C(Cl)(Cl)Cl>[CH3:27][C:19]1[S:20][CH:21]=[CH:22][C:18]=1[C:8]1[C:9]([F:16])([F:17])[C:10]([F:14])([F:15])[C:11]([F:13])([F:12])[C:7]=1[C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH3:1]
|
Name
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1,2-bis(2-methyl-5-trimethylsilyl-3-thienyl)hexafluorocyclopentene
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Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CC1C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC(=C1)[Si](C)(C)C)C)[Si](C)(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react for 6 hours under refluxing conditions
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Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction
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Type
|
WASH
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Details
|
the chloroform layer was washed with an aqueous solution of sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
the chloroform was removed under reduced pressures
|
Type
|
CUSTOM
|
Details
|
The reaction product was purified by silicagel column chromatogram
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=CC1C1=C(C(C(C1(F)F)(F)F)(F)F)C1=C(SC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0049 mol | |
AMOUNT: MASS | 1.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |